4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
The compound “4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, ethers, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the piperidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolo[2,3-d]pyrimidin-4-yl group: This step may involve a coupling reaction using a suitable pyrimidine derivative.
Attachment of the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative.
Introduction of the ethoxy chains: This can be achieved through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amine groups can be oxidized under appropriate conditions.
Reduction: The amide bonds and aromatic rings can be reduced using suitable reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs with different substituents on the aromatic rings.
Compounds with similar core structures: Such as other piperidine or pyrimidine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C51H66ClN11O11 |
---|---|
Molecular Weight |
1044.6 g/mol |
IUPAC Name |
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C51H66ClN11O11/c52-36-6-4-35(5-7-36)39(58-50(69)51(53)13-18-62(19-14-51)46-38-10-15-55-45(38)56-34-57-46)11-17-60-20-22-61(23-21-60)43(65)12-24-70-26-28-72-30-32-74-33-31-73-29-27-71-25-16-54-40-3-1-2-37-44(40)49(68)63(48(37)67)41-8-9-42(64)59-47(41)66/h1-7,10,15,34,39,41,54H,8-9,11-14,16-33,53H2,(H,58,69)(H,55,56,57)(H,59,64,66)/t39-,41?/m0/s1 |
InChI Key |
CGNFOQWXOLLQAR-JFKYFZFSSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N |
Origin of Product |
United States |
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